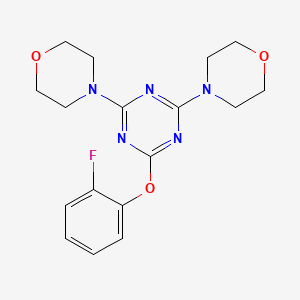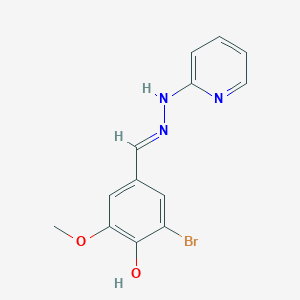
2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, commonly known as PD173074, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and acts by inhibiting the activity of fibroblast growth factor receptor (FGFR), which is involved in various cellular processes such as cell growth, differentiation, and survival.
作用机制
PD173074 acts by inhibiting the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, which is a receptor tyrosine kinase that is involved in various cellular processes such as cell growth, differentiation, and survival. 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine is often overexpressed in various types of cancer, leading to abnormal cell growth and proliferation. By blocking the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, PD173074 inhibits the growth and proliferation of cancer cells. In addition, PD173074 has been shown to have potential neuroprotective effects by inhibiting the activation of microglia, which are involved in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
PD173074 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the phosphorylation of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine and downstream signaling pathways such as MAPK and AKT, which are involved in cell growth and survival. In addition, PD173074 has been shown to inhibit the proliferation and migration of cancer cells and smooth muscle cells. PD173074 has also been shown to have potential neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
实验室实验的优点和局限性
PD173074 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, PD173074 also has several limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, PD173074 has been shown to have potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
PD173074 has several potential future directions for research. One direction is the development of more potent and selective 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine inhibitors that can overcome the limitations of PD173074. Another direction is the investigation of the potential therapeutic applications of PD173074 in other diseases such as autoimmune diseases and metabolic disorders. In addition, the development of novel drug delivery systems that can improve the solubility and bioavailability of PD173074 can also be a potential future direction.
合成方法
PD173074 can be synthesized by several methods, including the reaction of 2-fluorophenol with 4-morpholinecarboxaldehyde to form 2-(2-fluorophenoxy)-4-morpholinylbenzaldehyde, which is then reacted with 2-aminotriazine to form PD173074. Another method involves the reaction of 4,6-dichloro-2-(2-fluorophenoxy)-1,3,5-triazine with morpholine to form PD173074.
科学研究应用
PD173074 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 2-(2-fluorophenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine, which is often overexpressed in various types of cancer. PD173074 has also been shown to have potential applications in the treatment of cardiovascular diseases such as pulmonary arterial hypertension and atherosclerosis by inhibiting the proliferation of smooth muscle cells. In addition, PD173074 has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[4-(2-fluorophenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-3-1-2-4-14(13)26-17-20-15(22-5-9-24-10-6-22)19-16(21-17)23-7-11-25-12-8-23/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDBBBRVNEXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)

![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)